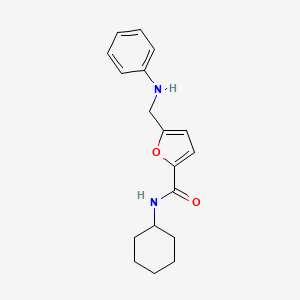![molecular formula C21H24N2O B5539498 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)
3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, often involves multi-step reactions including cyclization processes and the use of catalysts. In one study, Yamaguchi et al. (1971) synthesized phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one, which share a common structural element with our compound of interest (Y. Iwanami, T. Seki, & T. Inagaki, 1971). Another study by Gao et al. (2011) describes the synthesis of quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes possible for quinoline compounds (W. Gao, J. Liu, Yun Jiang, & Yang Li, 2011).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, is characterized by their unique heterocyclic framework. This framework often includes nitrogen atoms and various functional groups that contribute to the compound's properties. In the case of similar compounds studied by Asghari et al. (2014), NMR and IR spectral data were used to evidence the structure, showcasing the importance of spectroscopic techniques in structure elucidation (Sakineh Asghari, S. Ramezani, & M. Mohseni, 2014).
Chemical Reactions and Properties
Quinolinol derivatives can participate in various chemical reactions, demonstrating their reactive nature. For instance, Yamaguchi et al. (1990) explored the condensation of amino compounds with different reagents, leading to the formation of benzofuroquinolines, a class closely related to quinolinols (S. Yamaguchi, Y. Oh‐Hira, M. Yamada, H. Michitani, & Y. Kawase, 1990).
Physical Properties Analysis
The physical properties of quinolinol derivatives like solubility, melting point, and crystalline structure are often studied using various analytical techniques. For example, Petronijevic et al. (2017) utilized green chemistry metrics to analyze the synthesis and properties of quinoxalinones, highlighting the physical attributes of these compounds (Jelena Petronijevic, Z. Bugarčić, G. Bogdanović, S. Stefanovic, & Nenad Ž. Janković, 2017).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as reactivity, stability, and functional group behavior, are crucial in determining their applications. Studies like that of Bojinov and Grabchev (2003) who synthesized quinoline-carboxylates for potential application in liquid crystal displays, provide insights into the chemical behavior and potential applications of these compounds (V. Bojinov & I. Grabchev, 2003).
科学的研究の応用
Synthesis and Structural Analysis : Research by Iwanami, Seki, and Inagaki (1971) explored the synthesis of phenacyl derivatives of quinoxalinone and benzoxazinone, introducing a structural element into their positions. This study is significant for understanding the structural characteristics and potential modifications of quinoline compounds, including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Iwanami, Seki, & Inagaki, 1971).
Antibacterial Activity : Asghari, Ramezani, and Mohseni (2014) conducted a study on the synthesis of pyranoquinoline derivatives, noting their moderate effectiveness against bacterial growth, particularly Pseudomonas aeruginosa. This implies potential applications of similar quinoline compounds in antibacterial treatments (Asghari, Ramezani, & Mohseni, 2014).
Antimalarial Potential : Nasr, Nabih, and Burckhalter (1978) synthesized various derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone to evaluate their antimalarial properties. Although these specific compounds were found to be inactive as antimalarials, the research highlights the ongoing exploration of quinoline derivatives in this field (Nasr, Nabih, & Burckhalter, 1978).
Biocatalytic Synthesis : Petronijevic, Bugarčić, Bogdanović, Stefanovic, and Janković (2017) presented a biocatalytic synthesis approach for quinoxalinones and benzoxazinones, highlighting an environmentally friendly and efficient method. This could be relevant for synthesizing compounds like 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Petronijevic et al., 2017).
Chemical Reactions and Derivatives : Gao, Liu, Jiang, and Li (2011) explored the synthesis of novel methylenedioxy-bearing quinoline derivatives. Their work adds to the understanding of how various functional groups can be introduced into quinoline structures, potentially including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Gao, Liu, Jiang, & Li, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-16-10-11-20-18(12-16)21(24)19(15(2)22-20)14-23(3)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSRMDFHECEMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Benzyl(methyl)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)



![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)
![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)
![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)